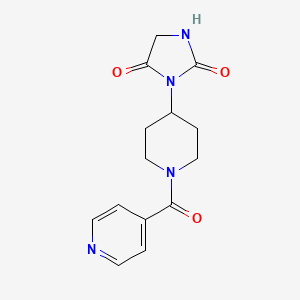
3-(1-异烟酰基哌啶-4-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
科学研究应用
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用机制
Target of Action
The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .
Biochemical Pathways
The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .
生化分析
Biochemical Properties
The compound 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione interacts with ADAMTS enzymes, specifically ADAMTS 4 and 5 . These interactions are believed to inhibit the activity of these enzymes, thereby preventing the degradation of cartilage and disruption of cartilage homeostasis .
Cellular Effects
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione influences cell function by inhibiting the activity of ADAMTS enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in cartilage homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione involves binding interactions with ADAMTS enzymes . This binding inhibits the activity of these enzymes, leading to changes in gene expression related to cartilage homeostasis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function, particularly in cells involved in cartilage homeostasis .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione in animal models are ongoing. Early results suggest that the compound may have threshold effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is known to interact with ADAMTS enzymes, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione within cells and tissues are areas of active research. The compound is believed to interact with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Future studies may reveal targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-4-carbonyl Intermediate: This step involves the acylation of pyridine with an appropriate acyl chloride to form pyridine-4-carbonyl chloride.
Formation of the Piperidin-4-yl Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with the pyridine-4-carbonyl chloride to form 1-(pyridine-4-carbonyl)piperidine.
Cyclization to Form Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with an appropriate reagent, such as urea or thiourea, under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
1-(pyridine-4-carbonyl)piperidine: Shares the pyridine and piperidine moieties but lacks the imidazolidine-2,4-dione ring.
Imidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione ring but lacks the pyridine and piperidine moieties.
Pyridine-4-carbonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct structural motifs: the pyridine ring, the piperidine ring, and the imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFRLNYDJWNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2483147.png)
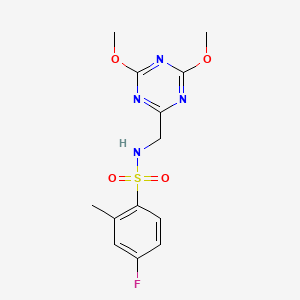
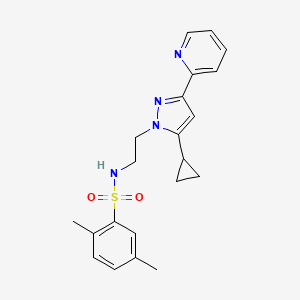
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

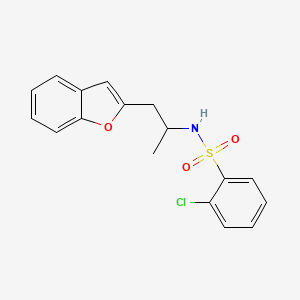
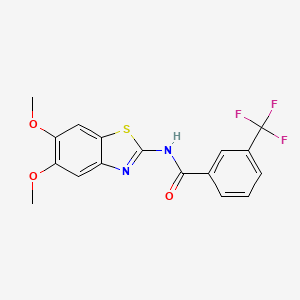
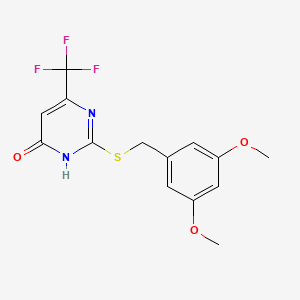
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)
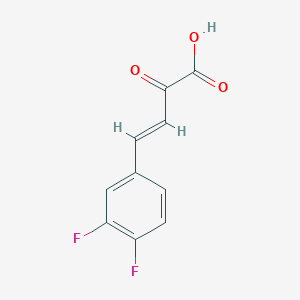
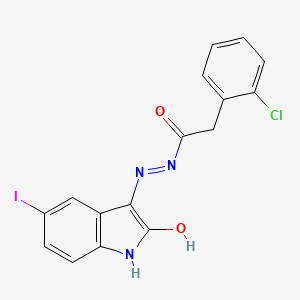
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
